(2R)-2-[(1S)-6,7-dimethoxy-1-[2-[6-(trifluoromethyl)-2-tritiopyridin-3-yl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-(2-tritiophenyl)acetamide
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Overview
Description
Cp-1, also referred to as a cyclopentadienyl complex, is a coordination compound formed by the interaction of a metal with cyclopentadienyl (Cp) ligands. These ligands bind to metals predominantly in a pentahapto (η⁵-) bonding mode. The metal–cyclopentadienyl interaction is typically depicted as a single line connecting the metal center to the center of the Cp ring .
Preparation Methods
Synthetic Routes: Cp-1 can be synthesized through various methods. One common approach involves salt metathesis reactions between alkali-metal cyclopentadienyl compounds (such as sodium cyclopentadienide or lithium cyclopentadienide) and transition metal chlorides. Trimethylsilylcyclopentadiene and cyclopentadienylthallium are alternative sources for preparing these complexes .
Reaction Conditions: The synthetic conditions depend on the specific metal and ligands involved. For robust complexes like nickelocene (NiCp₂), cyclopentadiene is often used in the presence of a conventional base (e.g., KOH) .
Industrial Production: Cp-1 is not commonly produced industrially, but its derivatives find applications in various fields.
Chemical Reactions Analysis
Types of Reactions: Cp-1 undergoes diverse chemical reactions, including:
Oxidation: Cp-1 can be oxidized to form Cp-1+.
Reduction: Reduction of Cp-1 yields Cp-1⁻.
Substitution: Cp-1 can participate in ligand substitution reactions.
Cyclopentadienyl Ring Slippage: In some cases, the Cp ring can “slip” along the metal center, leading to novel structures.
Common Reagents and Conditions: Reagents and conditions vary based on the specific reaction. For example, Cp-1 can react with transition metal complexes, halogens, and reducing agents.
Major Products: The major products depend on the reaction type. For instance, Cp-1+ and Cp-1⁻ are common products in oxidation and reduction reactions, respectively.
Scientific Research Applications
Cp-1 and its derivatives have significant applications:
Catalysis: Cp-1-based metallocenes serve as catalysts in polymerization reactions.
Medicine: Some Cp complexes exhibit biological activity and are explored for potential drug development.
Materials Science: Cp-1 derivatives contribute to materials with unique properties.
Mechanism of Action
The exact mechanism by which Cp-1 exerts its effects varies. It may involve interactions with specific molecular targets, pathways, or redox processes.
Comparison with Similar Compounds
Cp-1 can be compared with other metallocenes, such as ferrocene (FeCp₂), chromocene (CrCp₂), and cobaltocene (CoCp₂). Its uniqueness lies in its specific metal center and ligand combination.
Properties
Molecular Formula |
C28H30F3N3O3 |
---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
(2R)-2-[(1S)-6,7-dimethoxy-1-[2-[6-(trifluoromethyl)pyridin-3-yl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide |
InChI |
InChI=1S/C28H30F3N3O3/c1-32-27(35)26(19-7-5-4-6-8-19)34-14-13-20-15-23(36-2)24(37-3)16-21(20)22(34)11-9-18-10-12-25(33-17-18)28(29,30)31/h4-8,10,12,15-17,22,26H,9,11,13-14H2,1-3H3,(H,32,35)/t22-,26+/m0/s1 |
InChI Key |
FIINKDGVMNTVCW-BKMJKUGQSA-N |
Isomeric SMILES |
CNC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CCC4=CN=C(C=C4)C(F)(F)F)OC)OC |
Canonical SMILES |
CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CN=C(C=C4)C(F)(F)F)OC)OC |
Origin of Product |
United States |
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